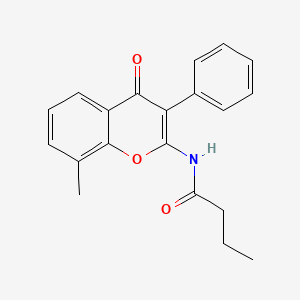![molecular formula C26H26FN5O3S B2481975 N-(4-butylphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 852170-01-5](/img/structure/B2481975.png)
N-(4-butylphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of chemicals known for their complex structures and potential for diverse applications in scientific research. Its synthesis and analysis contribute to the broader understanding of heterocyclic compounds and their chemical behaviors.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting from basic heterocyclic scaffolds and employing various functionalization strategies to introduce the desired substituents. Processes like condensation reactions, functional group transformations, and the use of coupling reagents are common (Elmuradov et al., 2011; Wu et al., 2011).
Molecular Structure Analysis
Crystal structure analysis reveals that compounds in this category often exhibit significant conformational features due to intramolecular interactions, such as hydrogen bonding. These structural insights are crucial for understanding the compound's reactivity and interactions with biological targets (Subasri et al., 2016).
Chemical Reactions and Properties
Chemical reactivity and properties of such compounds are influenced by their heterocyclic core and the electronic nature of their substituents. The presence of multiple functional groups like amides, sulfanyl groups, and fluorophenyl rings plays a significant role in determining their chemical behavior, including potential biological activities (Sunder & Maleraju, 2013).
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are dictated by the molecular structure. Compounds with such complex structures tend to have specific solubility profiles that are important for their application in various scientific studies (Jing, 2011).
Wissenschaftliche Forschungsanwendungen
Radiosynthesis for Imaging
Research has shown the development of novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, related to the structural framework of the compound , as selective ligands for the translocator protein (18 kDa), which is implicated in neuroinflammatory processes. Such compounds, like DPA-714, have been labeled with fluorine-18 for in vivo imaging using positron emission tomography (PET), indicating potential applications in neuroimaging and the study of neuroinflammation (Dollé et al., 2008).
Translocator Protein (TSPO) Ligands
Another study developed novel pyrazolo[1,5-a]pyrimidines, closely related structurally to the compound , evaluated for their potential to bind the translocator protein 18 kDa (TSPO). These compounds displayed subnanomolar affinity for TSPO and were explored for their in vivo PET imaging potential in models of neuroinflammation, suggesting applications in neuroimaging and the study of neuroinflammatory diseases (Damont et al., 2015).
Anti-Inflammatory and Analgesic Agents
Further research synthesized novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, demonstrating significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects. These findings highlight potential applications in the development of anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Anticonvulsant Agents
Another study focused on the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsants. This research indicates the possible therapeutic application of structurally related compounds in epilepsy treatment (Severina et al., 2020).
Eigenschaften
IUPAC Name |
N-(4-butylphenyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN5O3S/c1-4-5-6-16-7-13-19(14-8-16)28-20(33)15-36-24-21-23(31(2)26(35)32(3)25(21)34)29-22(30-24)17-9-11-18(27)12-10-17/h7-14H,4-6,15H2,1-3H3,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZVPVTZNQDXTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-ethylphenyl)urea](/img/structure/B2481893.png)
![Methyl 3-[(3,4-dichlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2481894.png)
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2481895.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide](/img/structure/B2481898.png)



![Ethyl 4,5-dimethyl-2-[[2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2481905.png)
![2,2-Dimethoxyspiro[3.3]heptane-6-carbaldehyde](/img/structure/B2481906.png)

![2-amino-6-chloro-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2481912.png)
![N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-N-phenylbenzenesulfonamide](/img/structure/B2481914.png)
![tert-butyl N-{3-[(6-fluoropyridin-3-yl)formamido]-3-methylbutyl}carbamate](/img/structure/B2481915.png)